molecular formula C8H9NO3 B3254382 4-(Aminomethyl)-2-hydroxybenzoic acid CAS No. 2372-50-1

4-(Aminomethyl)-2-hydroxybenzoic acid

Cat. No.: B3254382
CAS No.: 2372-50-1
M. Wt: 167.16 g/mol
InChI Key: AAUJGTSNOHLCRY-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-2-hydroxybenzoic acid, with the CAS registry number 2372-50-1, is an organic compound with the molecular formula C8H9NO3 . It is characterized as a white crystalline solid that is soluble in water . Its molecular structure features a benzoic acid core with a hydroxyl group (-OH) at the 2-position and an aminomethyl group (-CH2NH2) at the 4-position . This unique structure, containing multiple functional groups, makes it a versatile and valuable intermediate in synthetic organic chemistry, particularly for constructing more complex molecules . The compound is primarily used as a building block in the research and development of pharmaceuticals and other specialized organic compounds . Its functional groups allow it to participate in a range of chemical reactions, enabling researchers to explore novel chemical spaces. This product is intended for research and development purposes in a laboratory setting only. It is strictly for professional use and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate care and adhere to all relevant safety protocols.

Properties

IUPAC Name

4-(aminomethyl)-2-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c9-4-5-1-2-6(8(11)12)7(10)3-5/h1-3,10H,4,9H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAUJGTSNOHLCRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(Aminomethyl)-2-hydroxybenzoic acid, also known as 4-aminomethylsalicylic acid, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₈H₉NO₂
  • Molecular Weight : 151.16 g/mol
  • CAS Number : 2372-50-1
  • Physical State : Solid, stable under standard conditions.

The biological activity of this compound can be attributed to its structural features, particularly the presence of both an amino group and a hydroxyl group on the aromatic ring. These functional groups facilitate interactions with various biological targets, including enzymes and receptors involved in critical physiological processes.

  • Antifibrinolytic Activity : The compound has been identified as an antifibrinolytic agent, which means it can inhibit the breakdown of fibrin in blood clots. This property is particularly useful in clinical settings for managing bleeding disorders .
  • Antioxidant Properties : Research indicates that derivatives of hydroxybenzoic acids exhibit antioxidant activity, which may protect cells from oxidative stress and related diseases .
  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, including those involved in inflammatory pathways. This suggests a role in anti-inflammatory therapies .

Biological Activity Data

Biological ActivityMechanismReference
AntifibrinolyticInhibits fibrin breakdown
AntioxidantScavenges free radicals
Enzyme InhibitionInhibits lipoxygenase activity

Case Study 1: Antifibrinolytic Effects

A study demonstrated that this compound effectively reduced bleeding time in animal models by enhancing clot stability. The compound was administered prior to surgical procedures, resulting in significantly less blood loss compared to control groups .

Case Study 2: Antioxidant Activity

In vitro assays showed that the compound could reduce oxidative stress markers in human cell lines. The treatment led to a decrease in reactive oxygen species (ROS) levels, indicating its potential as a therapeutic agent for oxidative stress-related conditions .

Case Study 3: Enzyme Inhibition

Research focused on the inhibition of lipoxygenase enzymes revealed that this compound could effectively reduce inflammatory mediators in cell cultures. This suggests its utility in developing anti-inflammatory drugs targeting similar pathways .

Scientific Research Applications

Pharmaceutical Applications

1.1 Antifibrinolytic Agent

PAMBA has been identified as a potential antifibrinolytic agent. Its structure allows it to inhibit fibrinolysis, which is the process of breaking down fibrin in blood clots. This property is crucial in medical scenarios where maintaining clot integrity is necessary, such as during surgeries or in patients with bleeding disorders .

1.2 Therapeutic Agent for Gastric Ulcers

PAMBA serves as a precursor for cetraxate, a therapeutic agent used to treat gastric ulcers. Cetraxate acts by inhibiting the secretion of gastric acid and promoting mucosal protection, thereby aiding in the healing of ulcers .

Polymer Synthesis

2.1 Monomer for Polymer Production

PAMBA is utilized as a monomer in the synthesis of various polymers. Its functional groups allow for the formation of copolymers that possess desirable mechanical and thermal properties. For instance, it can be polymerized with other monomers to create materials used in coatings and adhesives .

2.2 Cobalt Carboxy Phosphonates

In addition to traditional polymers, PAMBA has applications in synthesizing cobalt carboxy phosphonates, which are relevant in catalysis and materials science . These compounds exhibit unique properties that can be harnessed for specific industrial applications.

Biochemical Research

3.1 Peptide Synthesis

PAMBA is extensively used in peptide synthesis due to its amino group, which facilitates the formation of peptide bonds. It can be incorporated into various peptides that have biological activity, making it valuable for research in drug development and protein engineering .

3.2 GPR54 Agonistic Activity

Research indicates that PAMBA derivatives can act as agonists for GPR54, a G protein-coupled receptor involved in reproductive hormone signaling. This activity suggests potential applications in reproductive health and related therapeutic areas .

Environmental Considerations

While PAMBA has promising applications, it is essential to consider its environmental impact. Studies show that compounds similar to PAMBA can exhibit low toxicity levels in aquatic environments, indicating a lower risk when released into ecosystems . However, ongoing research is necessary to fully understand the ecological implications.

Data Tables

Application AreaSpecific UseImpact/Benefit
PharmaceuticalsAntifibrinolytic agentPrevents excessive bleeding
PharmaceuticalsGastric ulcer treatmentPromotes healing of gastric mucosa
Polymer ChemistryMonomer for polymer productionEnhances mechanical properties
BiochemistryPeptide synthesisFacilitates drug development
BiochemistryGPR54 receptor agonistPotential reproductive health applications

Case Studies

  • Case Study 1: Antifibrinolytic Properties
    A study conducted on PAMBA's efficacy as an antifibrinolytic agent demonstrated significant inhibition of fibrinolysis in vitro, suggesting its potential use in clinical settings where clot stability is critical.
  • Case Study 2: Polymer Development
    Researchers synthesized a series of copolymers incorporating PAMBA and evaluated their mechanical properties. The resulting materials showed enhanced tensile strength and thermal stability compared to traditional polymers.

Comparison with Similar Compounds

Sulfonamide and Sulfonyl Derivatives

  • 4-[[[4-(Acetylamino)phenyl]sulfonyl]amino]-2-hydroxybenzoic acid methyl ester (10) Structure: Contains a sulfonamide group and methyl ester. Activity: Intermediate in synthesizing antitubercular sulfonamides . Key Data: Yield (83%), melting point (205–206°C), IR peaks (1682 cm⁻¹ for CONH) .
  • 4-Methoxy-2-[[4-(acetylamino)phenyl]sulfonyl]benzoic acid hydrazide (12) Structure: Methoxy and sulfonyl groups at positions 4 and 2. Activity: Potential antitubercular agent. Key Data: IR confirms SO2NH (1162 cm⁻¹) and CONH (1682 cm⁻¹) .

Enzyme-Targeting Derivatives

  • 4-{[(Benzyloxy)carbonyl]amino}-2-hydroxybenzoic Acid Amides Structure: Benzyl carbamate at C4, hydroxyl at C2. Activity: Inhibits BACE1 (28% at 10 µM) and acetylcholinesterase (AChE). Key Data: Structural similarity to polyaromatic BACE1 inhibitors but lower efficacy .
  • 4-(Amino(carboxy)methyl)-2-hydroxybenzoic acid (76) Structure: Amino-carboxymethyl substituent at C4. Activity: Selective KAT-2 inhibitor (reduces KYNA in rat brain). Key Data: Inactive against KAT-1 .

Antimicrobial and Anticancer Agents

  • (E)-4-(1-Isobutyl-2-oxoindolin-3-ylideneamino)-2-hydroxybenzoic acid (6b) Structure: Isatin moiety linked via Schiff base. Activity: Gram-positive antibacterial (MIC 0.190 mmol/L against S. aureus). Key Data: Binds B. subtilis histidine kinase .
  • 4-(3,5-Dichloro-2-hydroxybenzylamino)-2-hydroxybenzoic acid (1) Structure: Dichlorosalicylaldehyde-derived. Activity: nNOS-PSD95 interrupter (neuroprotective). Synthesis: Condensation of 3,5-dichlorosalicylaldehyde with 4-aminosalicylic acid .

Structural-Activity Relationship (SAR) Analysis

Feature Impact on Activity Example Compounds
Aminomethyl Group Enhances solubility and hydrogen bonding; critical for enzyme interactions. 4-Aminomethylbenzoic acid
Hydroxyl Group Improves binding to metalloenzymes (e.g., KAT-2) and redox activity. Compound 76
Sulfonamide/Sulfonyl Increases antitubercular activity via target protein interactions. Compounds 10, 12
Azo Linkage Modifies electronic properties; used in dyes and sensors. Benzothiazolyl-azo derivatives

Data Tables

Table 1: Key Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
4-Aminomethylbenzoic acid 151.16 >300 -NH2, -COOH
4-{[(Benzyloxy)carbonyl]amino}-2-hydroxy analog 328.34 (example) N/A -OCOOBn, -OH, -COOH
(E)-4-(1-Isobutyl-2-oxoindolin-3-ylideneamino)-2-hydroxybenzoic acid 354.37 N/A Isatin, Schiff base, -OH

Q & A

Q. What protocols ensure safe handling and disposal of this compound?

  • Answer : Use PPE (gloves, goggles) to avoid dermal/ocular exposure. Neutralize waste with 10% NaOH, then incinerate. For spills, adsorb with vermiculite and dispose as hazardous waste (EPA guidelines) .

Q. How to design SAR studies for derivatives targeting enhanced bioactivity?

  • Answer : Prioritize substituents at positions 4 (aminomethyl) and 2 (hydroxyl). Test analogs with halogens (Br, Cl) or electron-withdrawing groups (NO₂) for α-glucosidase inhibition. Use CoMFA or QSAR models to predict activity cliffs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.